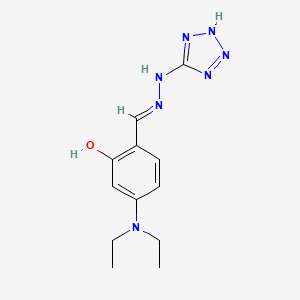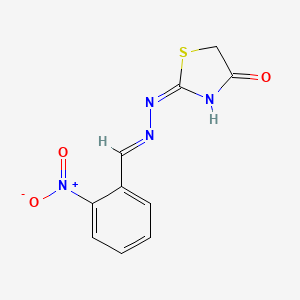![molecular formula C23H16Cl2N2O2S B3726961 5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726961.png)
5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
Overview
Description
5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBO belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Scientific Research Applications
5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields, including cancer therapy, drug development, and molecular imaging. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been used as a scaffold for the development of novel drugs targeting various diseases, such as Alzheimer's disease and tuberculosis. In addition, this compound has been used as a fluorescent probe for molecular imaging studies.
Mechanism of Action
The mechanism of action of 5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of the enzyme thioredoxin reductase (TrxR), which is involved in redox signaling and antioxidant defense. This compound binds covalently to the active site of TrxR, leading to the inhibition of its activity and the accumulation of reactive oxygen species (ROS) in cancer cells. The accumulation of ROS leads to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. This compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase and downregulating the expression of cyclin B1 and Cdc2. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is the development of this compound-based drugs targeting various diseases, such as Alzheimer's disease and tuberculosis. Another direction is the exploration of the potential of this compound as a fluorescent probe for molecular imaging studies. In addition, the study of the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective TrxR inhibitors. Finally, the investigation of the potential of this compound as a combination therapy with other anti-cancer drugs could lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and antimicrobial properties. The mechanism of action of this compound involves the inhibition of TrxR, leading to the induction of apoptosis and the inhibition of cell proliferation. This compound has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects. There are several future directions for the study of this compound, including the development of this compound-based drugs, the exploration of its potential as a fluorescent probe, and the investigation of its potential as a combination therapy with other anti-cancer drugs.
properties
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-17-9-8-16(20(25)13-17)14-29-19-10-6-15(7-11-19)12-21-22(28)27-23(30-21)26-18-4-2-1-3-5-18/h1-13H,14H2,(H,26,27,28)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZQZYIFMBYRW-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



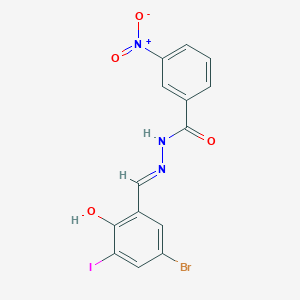
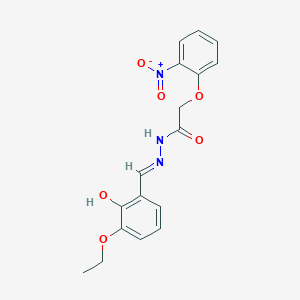

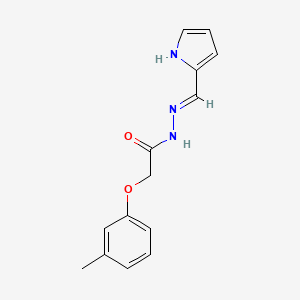
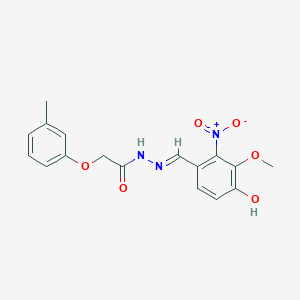
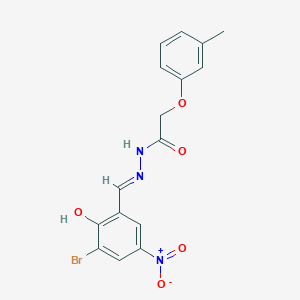


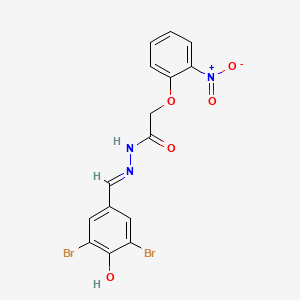
![methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate](/img/structure/B3726945.png)
![N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)
![2-{[(2-hydroxybenzylidene)amino]oxy}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3726954.png)
